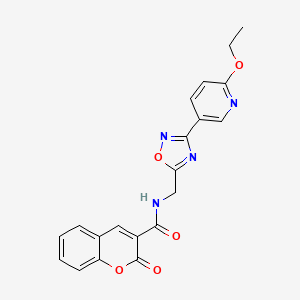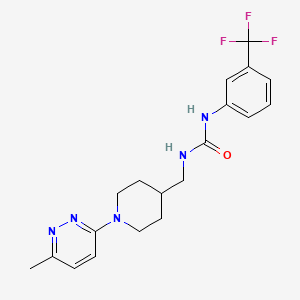
1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H22F3N5O and its molecular weight is 393.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Optimization in Medicinal Chemistry
This compound falls within the broader category of molecules studied for their potential in inhibiting soluble epoxide hydrolase (sEH), a regulatory enzyme involved in the metabolism of fatty acids. Research on analogs of this compound, such as 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, has shown significance in drug discovery for various diseases. These compounds have been optimized for potency, selectivity, and pharmacokinetic properties through modifications such as triazine heterocycle inclusion and phenyl group substitutions, highlighting the critical role of structural modification in medicinal chemistry (R. Thalji et al., 2013).
Structure-Activity Relationships (SARs)
The detailed study of structure-activity relationships (SARs) involving urea derivatives, including compounds similar to the one , has led to the identification of novel inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors have shown promising pharmacokinetic parameters and efficacy in reducing inflammatory pain in vivo, suggesting a potential application in the development of anti-inflammatory therapies (T. Rose et al., 2010).
Conformational Studies and Molecular Unfolding
Conformational studies of heterocyclic ureas, including those structurally related to the compound of interest, have revealed interesting dynamics in their ability to form multiply hydrogen-bonded complexes. Such compounds are investigated for their foldamer capabilities and the ability to transition between folded structures and extended, sheet-like configurations under certain conditions. This property is of interest for designing novel biomimetic materials and understanding protein folding mechanisms (P. Corbin et al., 2001).
Synthetic Methodologies and Chemical Reactions
The synthesis and structural characterization of tri-substituted ureas derived from N-methylpiperazine, bearing phenyl and N-heterocyclic substituents, demonstrate the compound's role in exploring synthetic routes and understanding the behavior of urea derivatives in chemical reactions. These studies contribute to the broader field of organic chemistry by providing insights into reaction mechanisms, stereochemistry, and the influence of substituents on molecular properties (I. Iriepa & J. Bellanato, 2013).
Propiedades
IUPAC Name |
1-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c1-13-5-6-17(26-25-13)27-9-7-14(8-10-27)12-23-18(28)24-16-4-2-3-15(11-16)19(20,21)22/h2-6,11,14H,7-10,12H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETIUYNBJQPYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

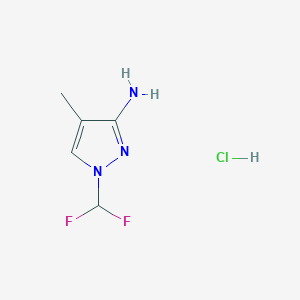
![5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2513965.png)
![2-[(3,4-Dichloroanilino)methyl]benzenol](/img/structure/B2513967.png)
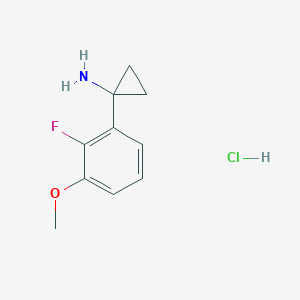
![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2513969.png)
![N-(4-chlorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2513972.png)
![tert-Butyl 2-(pyrazin-2-yl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2513974.png)
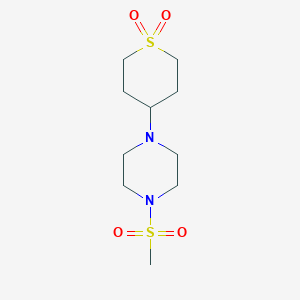

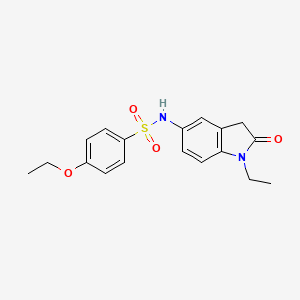

![methyl 3-{[(2Z)-7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2513983.png)
![4-[[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]methyl]morpholine](/img/structure/B2513985.png)
